molecular formula C10H19NO2 B13337112 (S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine

(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine

Cat. No.: B13337112
M. Wt: 185.26 g/mol
InChI Key: FEGBRDBAJBEBFN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(7-Methyl-1,4-dioxaspiro[45]decan-7-yl)methanamine is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the reaction of a suitable diol with a ketone to form the spirocyclic acetal, followed by amination to introduce the methanamine group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the amine group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in understanding enzyme interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A structurally similar compound with a ketone group instead of the methanamine group.

    7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol: Another related compound with a hydroxyl group.

Uniqueness

(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine is unique due to its specific spirocyclic structure combined with the methanamine group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(7S)-7-methyl-1,4-dioxaspiro[4.5]decan-7-yl]methanamine

InChI

InChI=1S/C10H19NO2/c1-9(8-11)3-2-4-10(7-9)12-5-6-13-10/h2-8,11H2,1H3/t9-/m0/s1

InChI Key

FEGBRDBAJBEBFN-VIFPVBQESA-N

Isomeric SMILES

C[C@@]1(CCCC2(C1)OCCO2)CN

Canonical SMILES

CC1(CCCC2(C1)OCCO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.